molecular formula C24H22N2O5S2 B296939 4-methoxy-3-methyl-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzenesulfonamide

4-methoxy-3-methyl-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzenesulfonamide

Cat. No. B296939
M. Wt: 482.6 g/mol
InChI Key: HKQFNFKZHCZHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-methyl-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MNPA, and it is a sulfonamide-based compound that has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of MNPA is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
MNPA has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-proliferative, and anti-tumor activities. MNPA has also been shown to modulate the activity of certain enzymes and receptors, leading to the regulation of various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of MNPA in lab experiments is its ability to selectively target certain enzymes and receptors, making it a useful tool for studying protein-ligand interactions. However, one of the limitations of MNPA is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for MNPA research, including the development of more efficient synthesis methods, the identification of new potential applications in various fields, and the elucidation of its mechanism of action. Additionally, the development of MNPA derivatives with improved properties and specificity could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

MNPA can be synthesized using various methods, including the reaction of 4-nitrobenzenesulfonamide with naphthalene-1-amine, followed by reduction and sulfonation. Another method involves the reaction of 4-nitrobenzenesulfonamide with 4-(naphthalen-1-ylsulfamoyl)phenylboronic acid, followed by reduction and methylation.

Scientific Research Applications

MNPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, MNPA has shown promising results as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, MNPA has been used as a tool for studying protein-ligand interactions. In material science, MNPA has been used in the synthesis of novel materials with unique properties.

properties

Molecular Formula

C24H22N2O5S2

Molecular Weight

482.6 g/mol

IUPAC Name

4-methoxy-3-methyl-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C24H22N2O5S2/c1-17-16-21(14-15-24(17)31-2)33(29,30)25-19-10-12-20(13-11-19)32(27,28)26-23-9-5-7-18-6-3-4-8-22(18)23/h3-16,25-26H,1-2H3

InChI Key

HKQFNFKZHCZHCO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC4=CC=CC=C43)OC

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

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